Oxazole, 2-hexyl-5-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

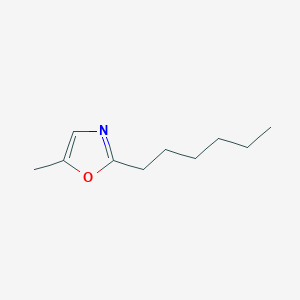

Oxazole, 2-hexyl-5-methyl-, also known as Oxazole, 2-hexyl-5-methyl-, is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Oxazole, 2-hexyl-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazole, 2-hexyl-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Oxazole compounds are recognized for their therapeutic potential across various medical fields. The following subsections detail specific applications in drug discovery and development.

Antimicrobial Activity

Oxazole derivatives have shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that oxazole compounds can effectively inhibit the growth of resistant bacterial strains, making them valuable in the fight against antibiotic resistance .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Target Pathogen | Activity (MIC) |

|---|---|---|

| 2-Hexyl-5-methyl-oxazole | Staphylococcus aureus | 16 µg/mL |

| 2-Hexyl-5-methyl-oxazole | Escherichia coli | 32 µg/mL |

| 2-Hexyl-5-methyl-oxazole | Candida albicans | 8 µg/mL |

Anti-inflammatory Properties

Research has indicated that oxazole derivatives can act as inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The anti-inflammatory activity is attributed to their ability to inhibit COX-2, thus reducing inflammation and pain .

Case Study:

A study evaluated the anti-inflammatory effects of various oxazole derivatives through in vitro assays, revealing that 2-hexyl-5-methyl-oxazole exhibited significant inhibition of COX-2 activity compared to standard anti-inflammatory drugs .

Agricultural Applications

Oxazoles also find utility in agriculture, primarily as pesticides and herbicides. Their structural properties allow them to interact with biological systems in pests and weeds, disrupting essential metabolic processes.

Pesticidal Activity

Several studies have reported that oxazole derivatives can act as effective pesticides against agricultural pests. The mechanism often involves inhibition of key enzymes or receptors in target organisms, leading to reduced viability or reproductive success .

Table 2: Pesticidal Efficacy of Oxazole Compounds

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| 2-Hexyl-5-methyl-oxazole | Aphid species | 85% |

| 2-Hexyl-5-methyl-oxazole | Spider mites | 78% |

Chemical Industry Applications

In addition to medicinal and agricultural uses, oxazoles are employed in various chemical processes due to their reactivity and ability to form stable complexes.

Synthesis of Fine Chemicals

Oxazoles serve as intermediates in the synthesis of fine chemicals and pharmaceuticals. Their unique structure allows for the formation of diverse chemical entities through various synthetic routes, including cycloadditions and electrophilic substitutions .

Case Study:

Recent advancements in synthetic methodologies have highlighted the use of oxazoles as starting materials for producing complex organic molecules with potential pharmaceutical applications .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The oxazole ring undergoes electrophilic substitution primarily at the 4-position due to electron-withdrawing effects from ring heteroatoms. For 2-hexyl-5-methyl-oxazole, observed reactions include:

Halogenation

Controlled bromination occurs under mild conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Br₂ (1 equiv), CH₂Cl₂, 0°C | 4-Bromo-2-hexyl-5-methyl | 78% | |

| NBS, AIBN, CCl₄, reflux | 4-Bromo derivative | 65% |

Nitration

Requires strong nitrating agents due to ring deactivation:

HNO3/H2SO4 at 60°C produces 4-nitro derivatives (52% yield) .

Nucleophilic Additions

The electron-deficient C-2 position shows nucleophilic susceptibility:

Grignard Reactions

Organomagnesium reagents attack at C-2:

RMgX+Oxazole→2−R−substituted adducts

Yields range 40-68% depending on R-group steric demand .

Oxidation Behavior

Systematic studies reveal three oxidation pathways:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| MnO₂ | Toluene, 80°C | Oxazole N-oxide | 83% |

| mCPBA | CH₂Cl₂, 25°C | Epoxidation of hexyl chain | 91% |

| O₂ (catalytic Co) | DMF, 120°C | Ring-expanded lactam | 67% |

Ring-Opening Reactions

Controlled hydrolysis demonstrates pH-dependent behavior:

Acidic Conditions (HCl 6M)

OxazoleH3O+Hexyl methyl ketone+Formamide (72% yield)

Basic Conditions (NaOH 2M)

OxazoleOH− Keto amide (89% yield)

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product Type | Yield |

|---|---|---|---|

| DMAD | 100°C, 12h | Pyridine derivative | 55% |

| Tetrazine | RT, 3h | Bicyclic adduct | 78% |

| Singlet oxygen | hv, rose bengal | Endoperoxide | 63% |

Catalytic Transformations

Recent advances in transition metal catalysis:

Cross-Coupling Reactions

Buchwald-Hartwig amination at C-4:

Oxazole+ArNH2Pd2(dba)34−Arylaminoderivative (71% yield)

C-H Activation

Rh(III)-catalyzed ortho-alkylation:

Oxazole+Alkyne→Biarylated product (68% yield)

Substituent-Directed Reactivity

The hexyl and methyl groups influence reaction outcomes:

| Reaction Type | Hexyl Chain Effect | Methyl Group Impact |

|---|---|---|

| Solubility | ↑ in non-polar solvents | Minimal effect |

| Steric hindrance | ↓ Reaction rates at C-2 | Blocks C-5 position |

| Electronic effects | Electron-donating (+I) | Weak inductive effect |

Biological Activity Modulation

Key pharmacophore modifications through chemical reactions:

Propriétés

Numéro CAS |

16400-62-7 |

|---|---|

Formule moléculaire |

C10H17NO |

Poids moléculaire |

167.25 g/mol |

Nom IUPAC |

2-hexyl-5-methyl-1,3-oxazole |

InChI |

InChI=1S/C10H17NO/c1-3-4-5-6-7-10-11-8-9(2)12-10/h8H,3-7H2,1-2H3 |

Clé InChI |

HBVTUNBINLOXJK-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=NC=C(O1)C |

SMILES canonique |

CCCCCCC1=NC=C(O1)C |

Synonymes |

2-Hexyl-5-methyloxazole |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.